molecular formula C21H20BrNO4S2 B5032279 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5032279
M. Wt: 494.4 g/mol
InChI Key: HULUCNLMGXGDMI-UYRXBGFRSA-N
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Description

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step often involves the reaction of an appropriate aldehyde with a thioamide in the presence of a base.

    Introduction of the Bromophenoxy Group: This can be achieved through a nucleophilic substitution reaction where a bromophenol derivative reacts with an ethylene oxide derivative.

    Methoxybenzylidene Substitution: The final step involves the condensation of the intermediate with a methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in various models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Also used as an antimicrobial agent.

Uniqueness

What sets (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its multifunctional nature. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

(5Z)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S2/c1-3-23-20(24)19(29-21(23)28)13-14-4-9-17(18(12-14)25-2)27-11-10-26-16-7-5-15(22)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULUCNLMGXGDMI-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)Br)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)Br)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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